

proper storage and handling of MRE-269 compound

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Compound of Interest

Compound Name: MRE-269

Cat. No.: B1676813

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Application Notes & Protocols: MRE-269

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269, also known as ACT-333679, is the active metabolite of the orally available prostacyclin (PGI₂) receptor (IP receptor) agonist, Selexipag.[1][2][3][4] It is a potent and highly selective agonist for the human IP receptor with a K_i value of 20 nM.[1] Unlike prostacyclin analogs such as beraprost and iloprost, **MRE-269** exhibits greater selectivity for the IP receptor over other prostanoid receptors like the EP₃ receptor. This selectivity contributes to its distinct pharmacological profile, including potent vasodilation in both large and small pulmonary arteries. **MRE-269** has a longer plasma half-life compared to PGI₂, making it a valuable tool for in-vitro and in-vivo studies of the IP receptor signaling pathway and its role in various physiological and pathological processes, particularly in the context of pulmonary hypertension.

Physicochemical Properties & Storage

Proper storage and handling of **MRE-269** are critical to maintain its stability and ensure the reliability of experimental results.

Property	Data
Synonyms	ACT-333679
CAS Number	475085-57-5
Molecular Formula	C ₂₅ H ₂₉ N ₃ O ₃
Molecular Weight	419.5 g/mol
Appearance	Crystalline solid, Light yellow to yellow solid powder
Purity	≥98%
Storage (Powder)	Store at -20°C for up to 3 years or at 4°C for up to 2 years.
Storage (In Solvent)	Store at -80°C for up to 2 years or at -20°C for up to 1 year.
Shipping	Typically shipped at room temperature in the continental US, but may vary elsewhere.
Solubility	DMF: 14 mg/mL DMSO: 12 mg/mL, 55 mg/mL (sonication recommended) Ethanol: 15 mg/mL Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL

Safety & Handling

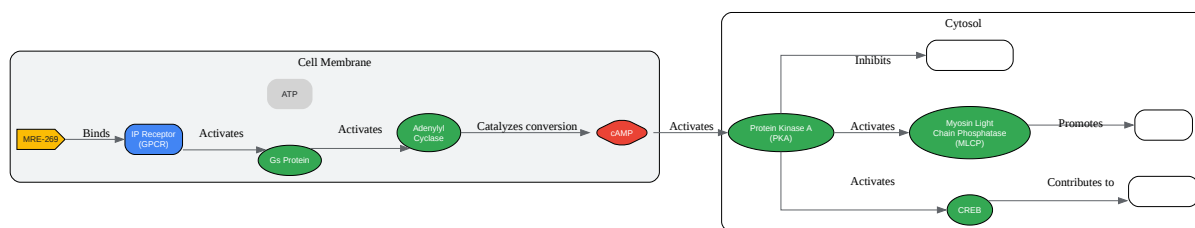
As with any chemical compound, appropriate safety precautions should be taken when handling **MRE-269**.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
- Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
- Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Signaling Pathway

MRE-269 exerts its effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of **MRE-269** to the IP receptor initiates a signaling cascade that plays a crucial role in vasodilation, inhibition of platelet aggregation, and antiproliferative effects on pulmonary arterial smooth muscle cells (PASMCs).



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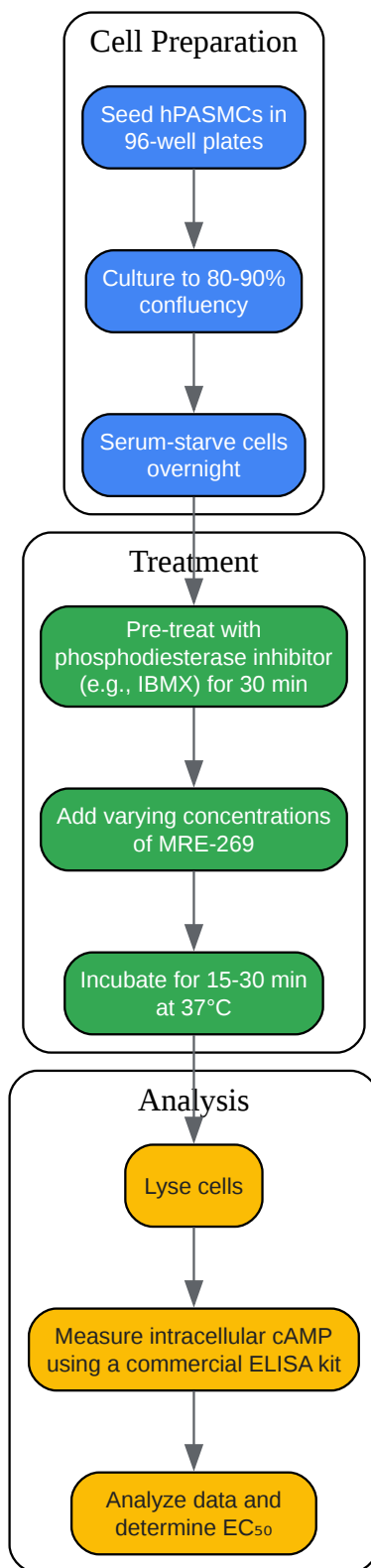
Caption: **MRE-269** signaling pathway via the IP receptor.

Experimental Protocols

The following are example protocols for common in-vitro and in-vivo applications of **MRE-269**. Researchers should optimize these protocols for their specific experimental systems.

In-Vitro: cAMP Measurement in Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

This protocol is designed to measure the increase in intracellular cyclic AMP (cAMP) in hPASCs following treatment with **MRE-269**.



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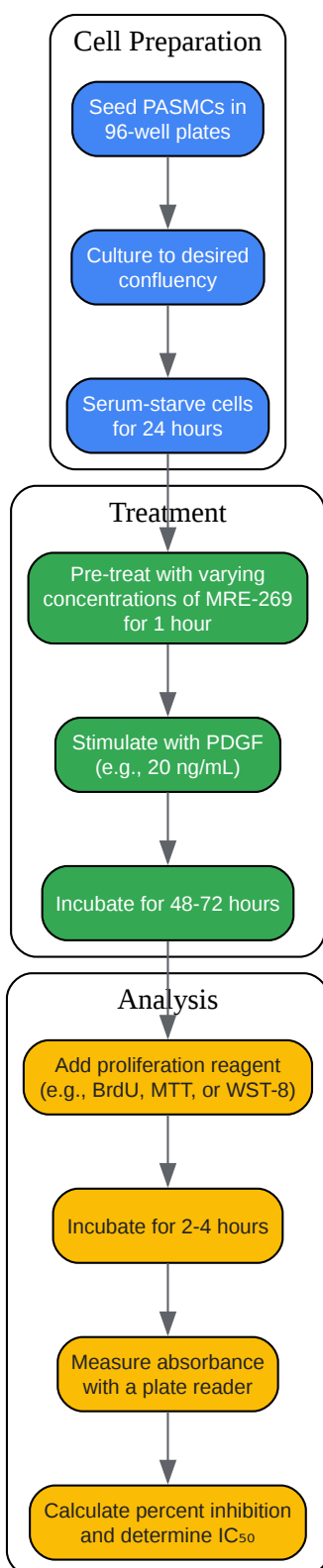
Caption: Workflow for cAMP measurement in hPASCs.

Methodology:

- Cell Culture: Culture hPASCs in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.
- Starvation: Replace the growth medium with a serum-free medium and incubate overnight.
- Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 μ M IBMX) for 30 minutes to prevent cAMP degradation.
- **MRE-269** Treatment: Prepare a serial dilution of **MRE-269** in a suitable vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.1%). Add the different concentrations of **MRE-269** to the cells.
- Incubation: Incubate the plate at 37°C for 15-30 minutes.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the **MRE-269** concentration and determine the EC₅₀ value.

In-Vitro: Proliferation Assay of Pulmonary Arterial Smooth Muscle Cells (PASCs)

This protocol assesses the antiproliferative effects of **MRE-269** on PASCs stimulated with platelet-derived growth factor (PDGF).



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Caption: Workflow for PASMOC proliferation assay.

Methodology:

- Cell Culture: Seed PSMCs in 96-well plates and culture until they reach the desired confluency.
- Starvation: Serum-starve the cells for 24 hours.
- **MRE-269** Pre-treatment: Pre-treat the cells with various concentrations of **MRE-269** for 1 hour.
- PDGF Stimulation: Stimulate the cells with a pro-proliferative agent such as PDGF (e.g., 20 ng/mL).
- Incubation: Incubate the cells for 48-72 hours.
- Proliferation Measurement: Assess cell proliferation using a standard method such as BrdU incorporation, MTT, or WST-8 assay, following the manufacturer's protocol.
- Data Analysis: Calculate the percentage of inhibition of proliferation for each **MRE-269** concentration and determine the IC₅₀ value. **MRE-269** has been shown to suppress PDGF-induced proliferation of normal PSMCs with an IC₅₀ of 3.67 µmol/L and CTEPH PSMCs with an IC₅₀ of 0.07 µmol/L.

In-Vivo: Preparation of MRE-269 for Animal Studies

This protocol provides a method for preparing a suspension of **MRE-269** for oral or intraperitoneal administration in animal models.

Formulation for a 2.5 mg/mL Suspension:

- Prepare a Stock Solution: Dissolve **MRE-269** in DMSO to a concentration of 25.0 mg/mL.
- Dilution and Suspension:
 - Take 100 µL of the DMSO stock solution.
 - Add 400 µL of PEG300 and mix thoroughly.

- Add 50 μ L of Tween-80 and mix until uniform.
- Add 450 μ L of saline to bring the final volume to 1 mL.

Note: The final formulation will be a suspended solution. Ensure it is well-mixed before each administration. The dosage and administration route should be determined based on the specific animal model and experimental design.

Conclusion

MRE-269 is a valuable research tool for investigating the physiological and pathological roles of the IP receptor. Proper storage, handling, and the use of optimized experimental protocols are essential for obtaining accurate and reproducible results. The information and protocols provided in this document serve as a guide for researchers working with this compound.

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